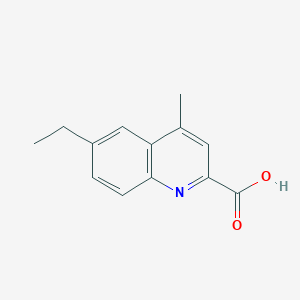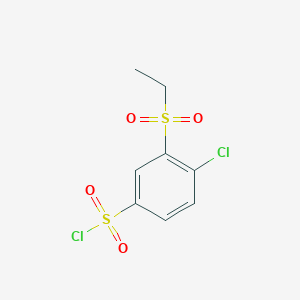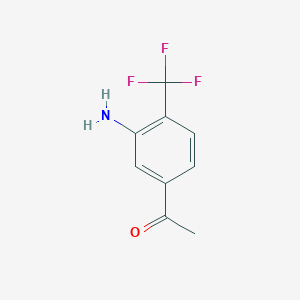
4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a precursor such as 4-dimethylaminopyridine can be oxidized to form the desired pyrimidine derivative . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as molecular oxygen or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions may produce a variety of substituted pyrimidine compounds.
科学的研究の応用
4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(Dimethylamino)-6-methylpyrimidine-2-carboxylic acid include:
- 4-(Dimethylamino)pyridine
- 4-(Dimethylamino)benzoic acid
- Methylaminoquinolines
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and the specific positions of these groups on the pyrimidine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry.
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
4-(dimethylamino)-6-methylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-6(11(2)3)10-7(9-5)8(12)13/h4H,1-3H3,(H,12,13) |
InChIキー |
OTSFVGLHRFJQFW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


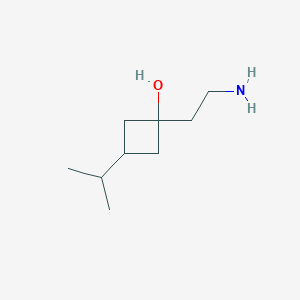
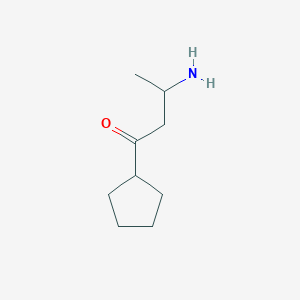
![6-amino-1-(2-furylmethyl)-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13162201.png)
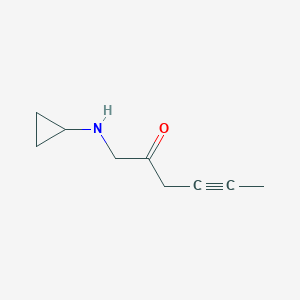
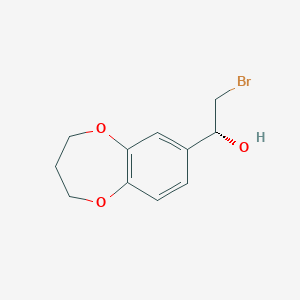
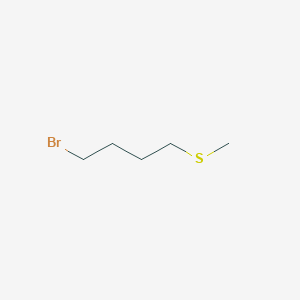

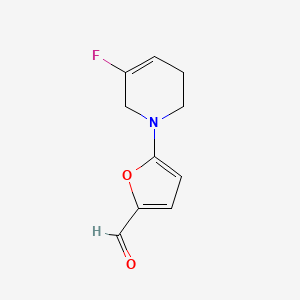
![N-[(3-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13162242.png)
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B13162243.png)
